Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
CAS No.: 1211112-27-4
Cat. No.: VC2547121
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211112-27-4 |
|---|---|
| Molecular Formula | C10H15NO2S |
| Molecular Weight | 213.3 g/mol |
| IUPAC Name | tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate |
| Standard InChI | InChI=1S/C10H15NO2S/c1-7-6-14-8(11-7)5-9(12)13-10(2,3)4/h6H,5H2,1-4H3 |
| Standard InChI Key | MLQVUFYQYRTZBT-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)CC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CSC(=N1)CC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is a heterocyclic compound featuring a thiazole ring system with specific functional group modifications. The thiazole core contains both sulfur and nitrogen atoms in a five-membered ring, with a methyl substituent at position 4 and an acetate group bearing a tert-butyl protecting group at position 2. This molecular architecture confers unique chemical reactivity that makes it valuable in various synthetic applications.
The compound's key chemical identifiers and molecular properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties of Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
| Property | Value |
|---|---|
| CAS Number | 1211112-27-4 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.3 g/mol |
| IUPAC Name | tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate |
| Standard InChI | InChI=1S/C10H15NO2S/c1-7-6-14-8(11-7)5-9(12)13-10(2,3)4/h6H,5H2,1-4H3 |
| Standard InChIKey | MLQVUFYQYRTZBT-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)CC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CSC(=N1)CC(=O)OC(C)(C)C |
| PubChem Compound ID | 45792271 |
The structure features a planar thiazole ring with specific electronic distribution patterns influenced by both the sulfur and nitrogen atoms. The methyl group at position 4 influences the electron density within the ring, while the acetate side chain at position 2 provides a reactive site for subsequent transformations. The tert-butyl group serves as a protecting group for the carboxylic acid function, allowing selective deprotection under controlled conditions .
Spectral and Analytical Characteristics
The analytical profile of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate encompasses various spectroscopic and chromatographic parameters that facilitate its identification and purity assessment. Among these, mass spectrometry data provides valuable information for structural confirmation.
Mass Spectrometry Data
Collision Cross Section (CCS) values provide important information about the three-dimensional structure of the compound, which is particularly useful in mass spectrometry-based analyses. The predicted CCS values for various ionized forms (adducts) of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate are presented in Table 2.
Table 2: Predicted Collision Cross Section Data for Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.08963 | 150.3 |
| [M+Na]⁺ | 236.07157 | 160.0 |
| [M+NH₄]⁺ | 231.11617 | 157.7 |
| [M+K]⁺ | 252.04551 | 155.1 |
| [M-H]⁻ | 212.07507 | 150.0 |
| [M+Na-2H]⁻ | 234.05702 | 153.6 |
| [M]⁺ | 213.08180 | 151.9 |
| [M]⁻ | 213.08290 | 151.9 |
Synthetic Approaches
The synthesis of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate typically involves a multi-step process focusing on the formation of the thiazole ring followed by appropriate functionalization of the acetate moiety.
General Synthetic Pathway
Based on established methods for synthesizing similar thiazole derivatives, the general synthetic route for tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate likely involves:
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Construction of the 4-methyl-1,3-thiazole core structure using Hantzsch thiazole synthesis or modified approaches
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Installation of the acetate side chain at the 2-position of the thiazole ring
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Esterification with tert-butanol under appropriate conditions to form the tert-butyl ester
The formation of the thiazole ring typically employs the reaction between α-haloketones or α-haloacids with thioamides or thioureas, resulting in the cyclization that creates the characteristic five-membered heterocyclic structure .
Comparable Synthetic Approaches
The synthesis methodologies developed for structurally related thiazole compounds provide insights into potential synthetic routes for tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. For instance, research on amino acid-derived thiazoles demonstrates that thiazole rings can be constructed from amino-protected compounds by conversion to amides, followed by transformation to thioamides and subsequent cyclization . These approaches could be adapted for the synthesis of the target compound with appropriate modifications to accommodate the specific substitution pattern.
Applications and Research Significance
Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, like many thiazole derivatives, demonstrates significant versatility in various scientific and industrial applications.
Pharmaceutical Intermediate
The compound serves as a valuable intermediate in pharmaceutical synthesis, where the thiazole scaffold is incorporated into bioactive molecules. The tert-butyl ester functionality provides a protected carboxylic acid group that can be selectively deprotected under mild acidic conditions, making it particularly useful in multi-step synthesis of complex pharmaceutical compounds. Thiazole-containing compounds have demonstrated diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Building Block for Complex Molecules
As a structurally defined thiazole derivative, tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate functions as a building block for the construction of more complex molecular architectures. The reactive sites within the molecule facilitate various transformations, including nucleophilic and electrophilic substitutions, enabling diversification of the core structure .
Research Tool in Medicinal Chemistry
The compound can serve as a research tool in medicinal chemistry studies exploring structure-activity relationships (SAR) of thiazole-containing bioactive compounds. By providing a well-defined thiazole core with specific substitution patterns, it enables systematic investigation of how structural modifications affect biological activity and pharmacological properties .
Structural Analogs and Related Compounds
Several structural analogs of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate have been investigated, providing comparative insights into the structure-property relationships of thiazole derivatives.
Isomeric and Homologous Compounds
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (CAS: 1221724-38-4) represents a structural isomer where the positions of the methyl and tert-butyl groups are reversed, with the methyl group on the ester and the tert-butyl group at position 4 of the thiazole ring . This compound shares the core thiazole-acetate structure but exhibits different physical and potentially different biological properties due to the altered substitution pattern.
Bioactive Thiazole Derivatives
Research on structurally related thiazole compounds has revealed significant biological activities:
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N-(thiazol-2-yl)-benzamide derivatives have been investigated as Zinc-Activated Channel (ZAC) antagonists, demonstrating selective modulation of ion channels
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2-aminothiazole derivatives have shown potential as enzyme inhibitors, with applications in treating various diseases
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Thiazole sulfonamides have exhibited strong inhibitory effects against enzymes such as urease, α-glucosidase, and α-amylase
These findings highlight the pharmacological significance of the thiazole scaffold and suggest potential research directions for investigating the biological activity of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
Future Research Directions
The structural features and reactivity of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate suggest several promising research directions:
Optimization of Synthetic Routes
Development of more efficient synthetic methodologies for this compound, potentially employing green chemistry principles, could enhance its accessibility for research applications. This might include the exploration of microwave-assisted synthesis, continuous flow chemistry, or biocatalytic approaches .
Exploration of Biological Activities
Given the diverse biological activities reported for related thiazole derivatives, systematic investigation of the potential biological properties of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate and its derivatives could uncover new therapeutic applications. Screening against various biological targets, including enzymes, receptors, and microorganisms, would provide valuable insights .
Development of Structure-Activity Relationships
Synthesis and evaluation of a series of derivatives with systematic modifications to the core structure would facilitate the development of comprehensive structure-activity relationships. This could guide the design of optimized compounds with enhanced potency, selectivity, or pharmacokinetic properties.
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